依泽替米贝苄基杂质 (MBZT-2)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

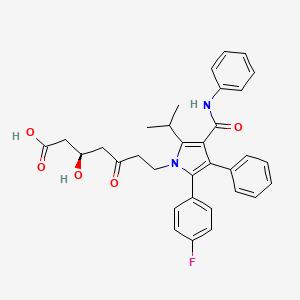

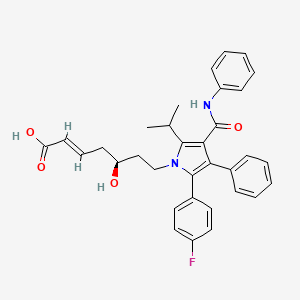

Ezetimibe Benzyl Impurity (MBZT-2) is an impurity of Ezetimibe . Ezetimibe is a drug that inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L32) protein, a cholesterol transporter located in the apical membrane of enterocytes .

Synthesis Analysis

MBZT-2 is typically synthesized by the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid chloride with an amine. The resulting benzyl pyrazole is then purified by recrystallization.Molecular Structure Analysis

The molecular formula of Ezetimibe Benzyl Impurity (MBZT-2) is C31H27F2NO3 . The chemical name is (3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one .Chemical Reactions Analysis

Ezetimibe was subjected to thermolytic, photolytic, hydrolytic (acidic and alkaline), and oxidative stress conditions . The stressed and unstressed samples of Ezetimibe were injected into a developed and validated High Performance Liquid Chromatography (HPLC) method .Physical And Chemical Properties Analysis

MBZT-2 is a white crystalline powder with a molecular weight of 235.28 g/mol. It has a melting point of 114-118°C and is soluble in ethanol, methanol, and chloroform. MBZT-2 is a benzyl derivative of pyrazole and is classified as a heterocyclic compound.科学研究应用

工艺相关杂质

依泽替米贝是一种抗高脂血症药物,由于工艺相关杂质的存在,在合成中实现高纯度具有挑战性。研究已确定各种杂质,包括去氟依泽替米贝(内酰胺相关)杂质和其他未鉴定的杂质。这些杂质对于验证 HPLC 方法和药物制造中的常规分析至关重要 (Atici & Karlığa, 2015), (Raman et al., 2010), (Guntupalli et al., 2014)。

合成和表征

依泽替米贝的合成过程涉及仔细选择中间体和反应条件以控制杂质。杂质及其控制的表征对于依泽替米贝的质量和功效至关重要 (Fu et al., 2003), (Farias et al., 2016)。

理化性质改善

改善依泽替米贝理化性质的努力已导致了药物共晶和新配方的开发,提高了溶解度和生物利用度,这对其治疗效果至关重要 (Mulye et al., 2012), (Luo et al., 2015)。

分析方法

开发用于定量和控制依泽替米贝中杂质的灵敏、特异的分析方法至关重要。这包括开发稳定性指示 HPLC 方法和应用光谱技术 (Rocha et al., 2020), (Bertrand et al., 2007)。

生物利用度和疗效

对依泽替米贝制剂(如固体分散体和胶束系统)的研究集中于增强其口服生物利用度和降脂作用。通过这些系统提高溶解速率直接影响其治疗效果 (Torrado-Salmerón et al., 2020), (Ren et al., 2013)。

构象和化学研究

先进的计算方法已被用于研究依泽替米贝的结构和振动特性,阐明其物理和生物学特性。此类研究对于理解药物相互作用和设计更好的药物制剂至关重要 (Prajapati et al., 2016), (Jian, 2012)。

合成中的杂质管理

了解和控制依泽替米贝合成过程中的杂质对于确保药物质量至关重要。根据质量源于设计 (QbD) 概念对还原过程和相关杂质的研究导致了改进的合成路线和杂质分布 (Zhang & Su, 2015), (Śnieżek et al., 2013)。

共晶研究

依泽替米贝与 L-脯氨酸等化合物的共晶研究旨在通过改善理化特性来增强其药理学特性。此类研究对于开发更有效的药物制剂至关重要 (Prajapati et al., 2022), (Parmar et al., 2011)。

固体分散技术

已经探索了固体分散技术以增强依泽替米贝的溶解度和溶出特性,这对其生物利用度和治疗效果至关重要 (Sharma & Singh, 2019)。

作用机制

Target of Action

The primary target of Ezetimibe, the parent compound of Ezetimibe Benzyl Impurity (MBZT-2), is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) which is involved in the intestinal uptake of cholesterol and phytosterols .

Mode of Action

Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterols by the small intestine without altering the absorption of fat-soluble vitamins and nutrients .

Biochemical Pathways

The biochemical pathways affected by Ezetimibe involve the regulation of cholesterol absorption in the small intestine. By inhibiting NPC1L1, Ezetimibe reduces the amount of cholesterol that is absorbed into the body, thereby lowering blood cholesterol levels .

Pharmacokinetics

The parent compound, ezetimibe, is known to be well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver .

Result of Action

The result of Ezetimibe’s action is a reduction in blood cholesterol levels, which can help prevent the development of atherosclerosis and reduce the risk of heart disease .

Action Environment

The action of Ezetimibe is influenced by various environmental factors such as diet and other medications. For instance, the presence of dietary fat can enhance the absorption of Ezetimibe .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ezetimibe Benzyl Impurity (MBZT-2) involves a series of reactions starting from readily available starting materials.", "Starting Materials": ["4-chloro-3-nitrobenzoic acid", "benzylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water"], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitrobenzoic acid with sodium borohydride in ethanol to obtain 4-chloro-3-aminobenzoic acid.", "Step 2: Protection of the amino group in 4-chloro-3-aminobenzoic acid with benzylamine in the presence of acetic acid to obtain 4-(benzylamino)-3-chlorobenzoic acid.", "Step 3: Reduction of the nitro group in 4-(benzylamino)-3-chlorobenzoic acid with sodium borohydride in ethanol to obtain 4-(benzylamino)-3-amino benzoic acid.", "Step 4: Cyclization of 4-(benzylamino)-3-amino benzoic acid with sodium hydroxide in water to obtain Ezetimibe Benzyl Impurity (MBZT-2)." ] } | |

CAS 编号 |

851860-29-2 |

分子式 |

C31H27F2NO3 |

分子量 |

499.56 |

外观 |

White Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(3R,4R)-3-(3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(3-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)